molecular formula C18H20N6O B6470706 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640843-68-9

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6470706
CAS No.: 2640843-68-9
M. Wt: 336.4 g/mol
InChI Key: KOHSOYKNNNOHMD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a cyclopenta[b]pyridine core substituted with a carbonitrile group at position 3 and a piperazine moiety linked to a 4-methoxypyrimidine ring at position 2.

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-25-16-5-6-20-18(22-16)24-9-7-23(8-10-24)17-14(12-19)11-13-3-2-4-15(13)21-17/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSOYKNNNOHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidine-5-carbonitrile Derivatives

Compound Core Structure Key Substituents Yield Melting Point (°C)
Target Compound Cyclopenta[b]pyridine 4-Methoxypyrimidine-piperazine, carbonitrile N/A N/A
Compound 3 () Pyrimidine-5-carbonitrile Thiazole, 3-hydroxyphenyl 18% 242–243
Compound 6 () Pyrimidine-5-carbonitrile Morpholine-carbonylphenyl N/A N/A

Piperazine-Containing Analogues

The piperazine moiety is a common feature in compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () and 4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)pyrimidine-5-carbonitrile (). Notable differences include:

  • Core Heterocycles : uses a pyridine ring, while the target compound employs a cyclopenta[b]pyridine system, which may confer greater conformational rigidity.
  • Physicochemical Properties : The compound in has a predicted pKa of 6.63, suggesting moderate basicity, whereas the target compound’s cyclopenta[b]pyridine core could alter solubility and logP values .

Table 2: Piperazine Derivatives Comparison

Compound Core Structure Substituents Molecular Formula Predicted pKa
Target Compound Cyclopenta[b]pyridine 4-Methoxypyrimidine-piperazine C22H22N6O N/A
Compound Pyrimidine-5-carbonitrile 4-Methoxyphenyl, 4-methylpiperazine C22H22N6O 6.63
Compound Pyridine Phenyl, thiophene, 4-methylpiperazine C21H21N5S N/A

Substituent-Driven Functional Variations

  • Methoxy Groups : The 4-methoxypyrimidine group in the target compound contrasts with the 4-methylpiperazine in and the morpholine-carbonylphenyl group in . Methoxy groups typically enhance metabolic stability compared to methyl or morpholine substituents .
  • Carbonitrile Positioning : The carbonitrile group at position 3 in the target compound differs from its placement in pyrimidine-5-carbonitrile derivatives (e.g., position 5 in ), which may influence electronic properties and hydrogen-bonding capacity .

Research Findings and Implications

  • Optimization Gaps : Unlike the patent compounds in (e.g., pyrido[1,2-a]pyrimidin-4-ones with benzodioxol substituents), the target compound lacks reported data on solubility or pharmacokinetics, highlighting areas for further study .

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